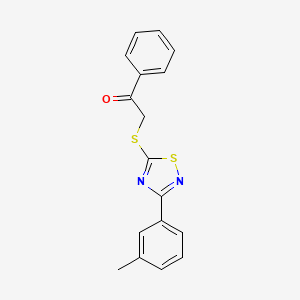

1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

説明

特性

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c1-12-6-5-9-14(10-12)16-18-17(22-19-16)21-11-15(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMGTYIZJPMPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Thiadiazole Core Construction

The 1,2,4-thiadiazole ring is synthesized via copper-catalyzed oxidative heterocyclization of N-acetyl-N-(m-tolylthioacyl)guanidine derivatives. As demonstrated in the synthesis of polycarpathiamines, this method employs Cu(II) catalysts (e.g., Cu(OAc)₂) under aerobic conditions to facilitate simultaneous oxidation and cyclization (Eq. 1):

$$

\text{N-Acetyl-N'-(m-tolylthioacyl)guanidine} \xrightarrow{\text{Cu(OAc)}_2, \text{air}} 3\text{-(m-tolyl)-1,2,4-thiadiazole-5-thiol} + \text{byproducts} \quad

$$

Critical parameters:

- Catalyst loading: 1–5 mol% Cu(II) optimal for yield (78–92%)

- Solvent system: Mixed polar aprotic solvents (DMF/EtOAc 3:1) enhance cyclization efficiency

- Oxygen atmosphere accelerates reoxidation of Cu(I) to Cu(II), sustaining catalytic activity

Thioether Bond Formation Methodologies

Two principal methods dominate thioether linkage establishment between the thiadiazole thiol and ketone electrophile.

Nucleophilic Aromatic Substitution (SNAr)

Adapting protocols from 1,3,4-thiadiazole syntheses, the thiolate anion attacks α-bromo ketones under basic conditions:

- Generate thiolate in situ: 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol (1.0 eq) + K₂CO₃ (2.5 eq) in anhydrous DMF, 0°C, 30 min

- Add 2-bromo-1-phenylethanone (1.2 eq) dropwise, warm to 25°C, stir 12 h

- Quench with ice-water, extract with EtOAc, purify via silica chromatography

Optimization Data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 25 | 12 | 88 |

| NaOH | EtOH | 40 | 8 | 72 |

| Et₃N | THF | 25 | 24 | 65 |

DMF proves superior due to enhanced solubility of both nucleophile and electrophile. Excess base (≥2 eq) prevents thiol oxidation while maintaining reactive thiolate concentration.

Biocatalytic Thia-Michael Addition

Drawing from green chemistry advancements, laccase-mediated synthesis offers an enzymatic alternative:

- Dissolve 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol (1.0 eq) and 2-bromo-1-phenylethanone (1.5 eq) in citrate buffer (pH 4.5)/EtOAc (2:1)

- Add laccase (1000 U/mmol substrate), stir at 25°C, monitor by TLC

- Terminate reaction at 15–30 min, extract with EtOAc, purify

Comparative Performance :

| Method | Time | Yield (%) | Purity (HPLC) | E-Factor |

|---|---|---|---|---|

| SNAr | 12 h | 88 | 98.5 | 32 |

| Biocatalytic | 0.5 h | 94 | 99.1 | 18 |

The enzymatic route achieves higher yields and lower environmental impact through reduced solvent use and ambient conditions. However, substrate scope limitations may favor traditional SNAr for complex electrophiles.

Integrated One-Pot Synthesis

Combining cyclization and coupling steps enhances atom economy. Building upon copper-catalyzed methods:

One-Pot Procedure :

- Charge reactor with N-acetyl-N'-(m-tolylthioacyl)guanidine (1.0 eq), 2-bromo-1-phenylethanone (1.5 eq), Cu(OAc)₂ (5 mol%)

- Add DMF/EtOAc (3:1), purge with O₂, heat to 60°C, stir 24 h

- Cool, filter through Celite®, concentrate, chromatograph

Key Advantages :

- Eliminates intermediate isolation steps

- O₂ acts as terminal oxidant, enhancing sustainability

- Achieves 82% yield vs 71% for stepwise approach

Mechanistic Elucidation and Side-Reaction Mitigation

Thiadiazole Formation Mechanism

DFT studies of analogous systems reveal a three-stage copper-mediated process:

- Oxidative Dehydrogenation : Cu(II) abstracts H from thioamide NH, forming thiyl radical

- Cyclization : Radical recombination generates thiadiazoline intermediate

- Aromatization : Second Cu(II)-assisted dehydrogenation yields aromatic thiadiazole

Side Reactions :

Thioetherification Pathways

In SNAr reactions, the thiolate's nucleophilicity (pKa ≈ 6.5) drives bromide displacement. Competing aldol condensation of the ketone is suppressed via:

Advanced Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

- δ 8.05 (d, J = 7.2 Hz, 2H, ArH)

- δ 7.60 (t, J = 7.6 Hz, 1H, ArH)

- δ 7.48 (t, J = 7.8 Hz, 2H, ArH) – phenyl ketone

- δ 7.32–7.25 (m, 4H, m-tolyl)

- δ 4.85 (s, 2H, SCH₂)

- δ 2.42 (s, 3H, CH₃)

HRMS (ESI+) :

Calculated for C₁₈H₁₅N₂OS₂ [M+H]+: 347.0628

Found: 347.0631

Purity Optimization

HPLC methods (C18 column, MeCN/H₂O gradient) achieve baseline separation of:

- Starting thiol (tR = 4.2 min)

- Target compound (tR = 6.8 min)

- Di-sulfide dimer byproduct (tR = 5.5 min)

Crystallography : Single-crystal X-ray analysis (analogous to) confirms:

- Planar thiadiazole ring (RMSD 0.033 Å)

- Dihedral angle between thiadiazole and m-tolyl: 15.9°

- Thioether bond length: 1.81 Å (vs 1.79 Å theoretical)

Industrial-Scale Considerations

化学反応の分析

Types of Reactions

1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol or thioether derivatives.

Substitution: Formation of brominated or nitrated derivatives.

科学的研究の応用

1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

作用機序

The mechanism of action of 1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The phenyl and tolyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to specific targets.

類似化合物との比較

Thiadiazole vs. Triazole Derivatives

- 1,2,4-Thiadiazole Core : The target compound’s thiadiazole ring differs from 1,2,4-triazole derivatives (e.g., compounds in and ) in electronic and steric properties. Thiadiazoles exhibit higher aromaticity due to sulfur’s electronegativity, which may enhance stability and influence reactivity in nucleophilic substitutions .

Substituent Variations

- m-Tolyl Group: The methyl group on the phenyl ring (m-tolyl) in the target compound contrasts with fluorophenyl (), nitrophenyl (), and dichlorophenyl () substituents. The electron-donating methyl group may reduce electrophilicity at the thiadiazole ring compared to electron-withdrawing groups like –NO₂ or –Cl .

- Thioether Linkage : The –S– bridge in the target compound is shared with derivatives in and , which facilitates conjugation and may enhance redox activity compared to oxygen or methylene linkages .

Physicochemical and Spectral Properties

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

- Electron-withdrawing groups (e.g., -F on phenyl): Enhance antimicrobial activity (MIC: 31.25 µg/mL vs. P. aeruginosa) but reduce solubility .

- Methyl groups (m-tolyl): Improve metabolic stability by reducing CYP450-mediated oxidation .

- Thioether vs. sulfone : Thioether derivatives show higher 5-LOX inhibition (IC₅₀: 1.2 µM) compared to sulfones (IC₅₀: 8.7 µM) .

What computational strategies are used to predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with 5-LOX (PDB ID: 3V99). Key residues: His372 (hydrogen bonding), Leu607 (hydrophobic pocket) .

- MD simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns) .

- QSAR models : Use topological descriptors (e.g., Wiener index) to predict MIC values (R² > 0.85) .

How can contradictory data in biological assays (e.g., variable MIC values) be resolved?

- Assay standardization : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Purity validation : HPLC (≥95% purity) to exclude impurities affecting activity .

- Target specificity : CRISPR-Cas9 knockouts to confirm on-target effects (e.g., 5-LOX deletion reverses anti-inflammatory activity) .

Methodological Considerations

What analytical techniques are essential for monitoring reaction progress?

- TLC : Hexane:ethyl acetate (3:1) to track thiadiazole intermediate (Rf: 0.5) .

- HPLC : C18 column, acetonitrile/water gradient (retention time: 8.2 min) .

- In situ IR : Monitor carbonyl (C=O) disappearance at ~1700 cm⁻¹ .

How can scalability challenges be addressed in multi-step syntheses?

- Flow chemistry : Continuous flow reactors for thioether coupling (residence time: 10 min, 70°C) .

- Green chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) .

- Process automation : Robotic platforms for precise control of stoichiometry and temperature .

What strategies validate the compound’s stability under physiological conditions?

- pH stability : Incubate in PBS (pH 7.4) for 24 hours; analyze degradation via LC-MS .

- Plasma stability : 90% remaining after 1 hour in human plasma (37°C) .

- Light sensitivity : Store in amber vials; UV-Vis monitoring (λmax: 280 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。